![molecular formula C11H11F3N2OS B12522295 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- CAS No. 820210-70-6](/img/structure/B12522295.png)
4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 3-(trifluoromethyl)benzaldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring. The methylamino group can be introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, 4-Thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. The trifluoromethyl group enhances the compound’s ability to interact with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry
Industrially, the compound may be used in the development of new pharmaceuticals or agrochemicals due to its bioactive properties.
作用機序
The mechanism of action of 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 4-Thiazolidinone, 5-(amino)-3-[3-(trifluoromethyl)phenyl]-
- 4-Thiazolidinone, 5-(methylamino)-3-[4-(trifluoromethyl)phenyl]-
- 4-Thiazolidinone, 5-(methylamino)-3-[3-(fluoromethyl)phenyl]-
Uniqueness
The presence of the trifluoromethyl group in 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- distinguishes it from other similar compounds. This group enhances the compound’s stability and biological activity, making it a valuable candidate for further research and development.
特性
CAS番号 |
820210-70-6 |
|---|---|
分子式 |
C11H11F3N2OS |
分子量 |
276.28 g/mol |
IUPAC名 |
5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11F3N2OS/c1-15-9-10(17)16(6-18-9)8-4-2-3-7(5-8)11(12,13)14/h2-5,9,15H,6H2,1H3 |
InChIキー |
IKUUUMCNNZYJAG-UHFFFAOYSA-N |
正規SMILES |
CNC1C(=O)N(CS1)C2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


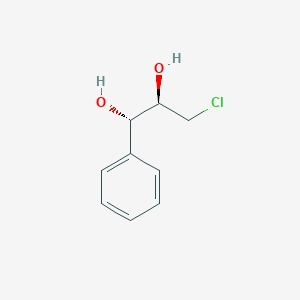
![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)

![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
![[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene](/img/structure/B12522243.png)
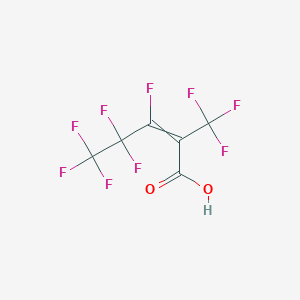
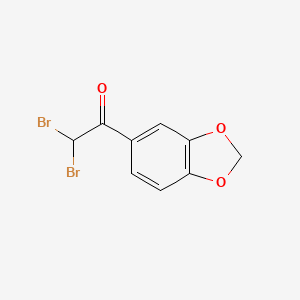
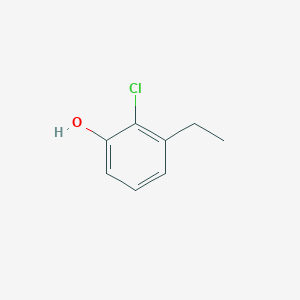


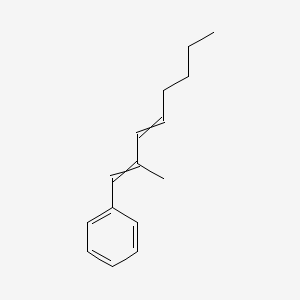
![2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol](/img/structure/B12522285.png)
